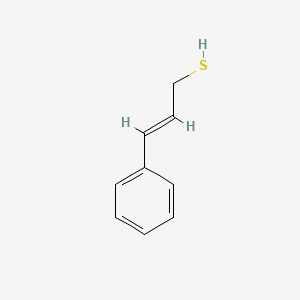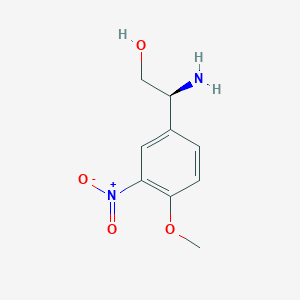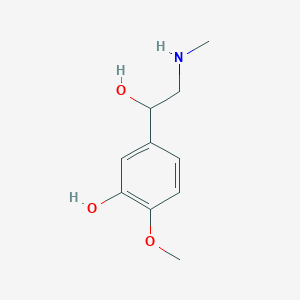
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is a chemical compound with the molecular formula C9H13NO3 It is a derivative of phenol and contains both hydroxyl and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Hydroxylation: Introduction of a hydroxyl group at the desired position on the aromatic ring.
Amination: Introduction of the amino group through a reaction with a suitable amine, such as methylamine.
Methoxylation: Introduction of the methoxy group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated reactors. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of substituted phenols and amines.
Wissenschaftliche Forschungsanwendungen
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as metabolism, growth, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol: A catecholamine with similar functional groups.
®-2,3-Dihydroxy-5-(1-Hydroxy-2-(Methylamino)ethyl)benzenesulfonic acid: Another compound with hydroxyl and amino groups on an aromatic ring.
Uniqueness
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
29866-04-4 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
5-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-10(14-2)8(12)5-7/h3-5,9,11-13H,6H2,1-2H3 |
InChI-Schlüssel |
CZGUNVJNJNWOCT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC(=C(C=C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)
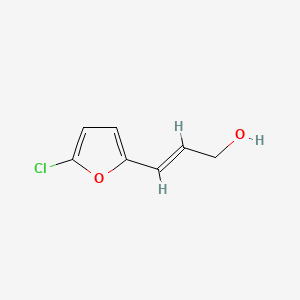
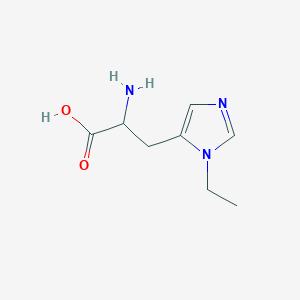


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)




